molecular formula C19H20N2O3S2 B2667361 (E)-3-(phenylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide CAS No. 1322011-04-0

(E)-3-(phenylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide

Cat. No.: B2667361
CAS No.: 1322011-04-0
M. Wt: 388.5
InChI Key: KYIWBWTURYRICN-FMQUCBEESA-N
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Description

(E)-3-(phenylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenylsulfonyl group and a trimethylbenzo[d]thiazolylidene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(phenylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazole core, followed by the introduction of the phenylsulfonyl group and the propanamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(phenylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(E)-3-(phenylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (E)-3-(phenylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfonyl group and the benzo[d]thiazole core play crucial roles in binding to these targets, modulating their activity and influencing various biochemical pathways.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-13-9-10-16-18(14(13)2)21(3)19(25-16)20-17(22)11-12-26(23,24)15-7-5-4-6-8-15/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIWBWTURYRICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=NC(=O)CCS(=O)(=O)C3=CC=CC=C3)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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